

A Comprehensive Technical Guide to the Physicochemical Properties of 4-phenyl-1-butanol

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Compound of Interest

Compound Name: *4-Phenyl-1-butanol*

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Introduction: The Versatile Role of 4-Phenyl-1-butanol in Modern Chemistry

4-Phenyl-1-butanol (CAS No: 3360-41-6), a colorless liquid with a mild floral odor, is an aromatic alcohol that holds a significant position as a versatile intermediate in various sectors of the chemical industry. Its unique molecular architecture, featuring a phenyl ring connected to a four-carbon aliphatic chain terminating in a primary hydroxyl group, provides a valuable combination of hydrophobicity and reactive functionality. This structure makes it an essential building block in the synthesis of a wide array of organic compounds, ranging from high-end fragrances to complex active pharmaceutical ingredients (APIs).^{[1][2]} In the pharmaceutical sector, it is a key starting material for drugs such as the long-acting β 2-receptor agonist Salmeterol and the asthma medication Pranlukast.^[3] Its utility also extends to the development of advanced materials, for instance, in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation for cancer therapy. This guide provides an in-depth exploration of the core physicochemical properties of **4-phenyl-1-butanol**, offering both established data and the experimental protocols necessary for its characterization, thereby serving as a critical resource for professionals in research and development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis, formulation, and quality control. The properties of **4-phenyl-1-butanol** are well-documented and summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₄ O	
Molecular Weight	150.22 g/mol	
Appearance	Colorless clear liquid	[4]
Boiling Point	140-142 °C @ 14 mmHg 258-259 °C @ 760 mmHg	[4]
Density	0.984 g/mL at 20 °C	
Refractive Index (n ₂₀ /D)	1.521	
Flash Point	114.44 °C (238.00 °F)	[4]
Solubility	Soluble in alcohol; Insoluble in water	[4]
Vapor Pressure	0.007 mmHg @ 25 °C (estimated)	[4]
logP (o/w)	2.350	[4]

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of **4-phenyl-1-butanol**. The following sections detail its characteristic spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the proton environments within the molecule. For **4-phenyl-1-butanol**, dissolved in a deuterated solvent like CDCl₃, the spectrum exhibits distinct signals corresponding to the aromatic and aliphatic protons.

- Aromatic Protons (C_6H_5-): A multiplet typically appears in the range of δ 7.14-7.27 ppm, integrating to 5 protons. This signal represents the protons on the phenyl ring.[5]
- Methylene Protons adjacent to Phenyl Group (- CH_2 -Ph): A triplet is observed around δ 2.62 ppm, integrating to 2 protons. This signal corresponds to the two protons on the carbon directly attached to the phenyl ring.[5]
- Hydroxymethyl Protons (- CH_2 -OH): A triplet is found at approximately δ 3.62 ppm, integrating to 2 protons. This represents the protons on the carbon bearing the hydroxyl group.[5]
- Aliphatic Methylene Protons (- CH_2 - CH_2 -): A multiplet is seen between δ 1.56-1.68 ppm, integrating to 4 protons. These are the two central methylene groups in the butyl chain.[5]
- Hydroxyl Proton (-OH): A broad singlet can appear at variable chemical shifts, which can be confirmed by D_2O exchange, where the peak disappears.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **4-phenyl-1-butanol** reveals key fragmentation patterns that aid in its structural confirmation.

- Molecular Ion ($M^{+\cdot}$): A peak corresponding to the molecular ion is observed at a mass-to-charge ratio (m/z) of 150.[5][6]
- Base Peak: The most abundant peak (base peak) is typically observed at m/z 104.[5] This fragment results from a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the hydroxyl group to the phenyl ring, followed by the elimination of a neutral C_4H_8O molecule.
- Key Fragments: Another significant fragment appears at m/z 91, corresponding to the tropylium cation ($[C_7H_7]^+$), a common and stable fragment for compounds containing a benzyl group.[5] Fragments resulting from the loss of water (m/z 132) and other aliphatic chain cleavages are also present.[5][7]

Infrared (IR) Spectroscopy

The IR spectrum highlights the presence of key functional groups.

- O-H Stretch: A strong, broad absorption band is observed in the region of 3300-3400 cm^{-1} , characteristic of the hydroxyl group's stretching vibration, broadened due to hydrogen bonding.[8]
- C-H Aromatic Stretch: Absorptions appear just above 3000 cm^{-1} .
- C-H Aliphatic Stretch: Strong absorptions are seen just below 3000 cm^{-1} .
- C=C Aromatic Stretch: Peaks in the 1600-1450 cm^{-1} region indicate the presence of the benzene ring.
- C-O Stretch: A strong band around 1000-1050 cm^{-1} corresponds to the stretching vibration of the C-O single bond of the primary alcohol.[8]

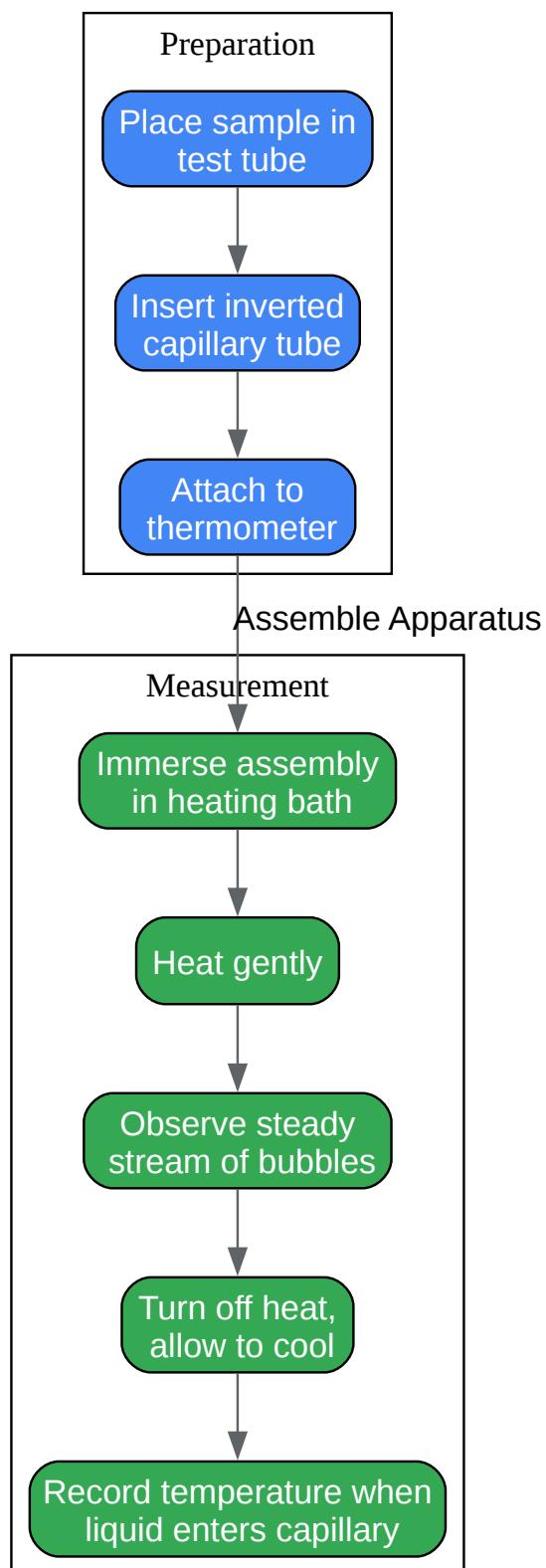
Experimental Protocols for Physicochemical Characterization

The following protocols describe standard laboratory procedures for verifying the key properties of **4-phenyl-1-butanol**. These methods are designed to be self-validating by incorporating system suitability checks and calibrated instrumentation.

Determination of Boiling Point (Micro Method)

- Expertise & Rationale: This micro-method is ideal for determining the boiling point with a small sample volume, conserving valuable material. The principle relies on the definition of boiling point: the temperature at which the liquid's vapor pressure equals the external pressure.[9][10] The stream of bubbles indicates the vapor pressure exceeds atmospheric pressure; the point at which bubbling ceases and liquid re-enters the capillary upon cooling marks the equilibrium point.[9]
- Step-by-Step Methodology:
 - Sample Preparation: Place a few milliliters of **4-phenyl-1-butanol** into a small test tube.[1]
 - Capillary Setup: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the test tube containing the liquid.[9]

- Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread. Ensure the bulb of the thermometer is level with the bottom of the test tube.
- Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube or an oil bath) ensuring the sample is below the level of the heating medium.[9]
- Observation: Heat the bath gently. Observe for a rapid and continuous stream of bubbles emerging from the capillary tube.[10]
- Measurement: Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[9] Record this temperature. For reduced pressure measurements, a vacuum line and manometer are connected to the apparatus.

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Caption: Workflow for Boiling Point Determination.

Measurement of Density

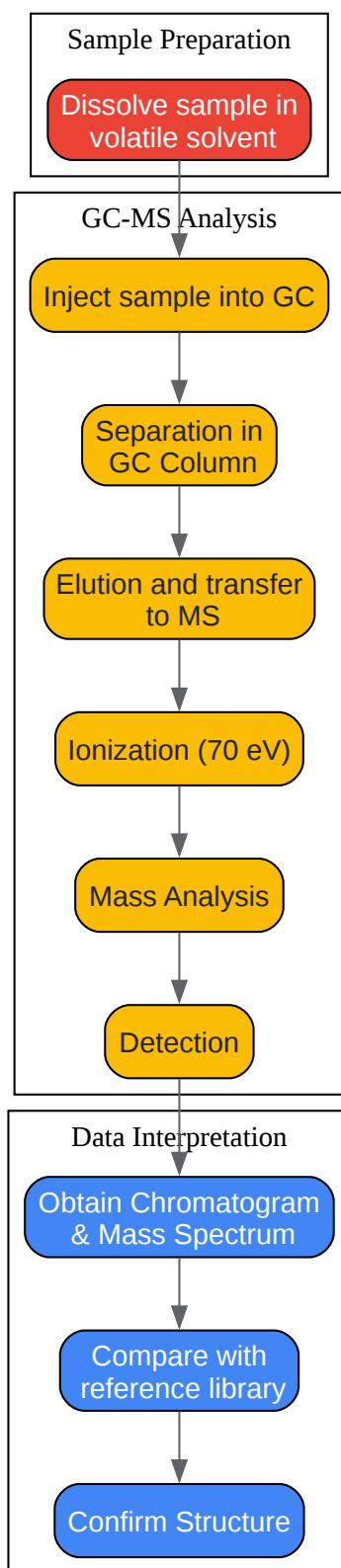
- Expertise & Rationale: Density is a fundamental property defined as mass per unit volume. [2] Using a pycnometer or a digital density meter provides high accuracy. The method's trustworthiness relies on precise mass and volume measurements, with temperature control being critical as density is temperature-dependent.[11][12] The ASTM D1475 and ASTM D4052 standards provide robust frameworks for this measurement.[13][14]
- Step-by-Step Methodology (Using a Pycnometer):
 - Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).[11]
 - Tare Mass: Accurately weigh the empty, dry pycnometer (m_1).
 - Sample Filling: Fill the pycnometer with **4-phenyl-1-butanol**, ensuring no air bubbles are trapped.
 - Thermostatting: Place the filled pycnometer in a constant temperature bath set to 20.0 ± 0.1 °C until it reaches thermal equilibrium.
 - Volume Adjustment: Carefully adjust the liquid volume to the pycnometer's calibration mark.
 - Final Mass: Remove the pycnometer from the bath, wipe it dry, and accurately weigh it (m_2).
 - Calculation: Calculate the density (ρ) using the formula: $\rho = (m_2 - m_1) / V$, where V is the calibrated volume of the pycnometer.

Spectroscopic Analysis: GC-MS

- Expertise & Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds and then provides mass analysis for identification.[15][16] The GC separates **4-phenyl-1-butanol** from any impurities based on its boiling point and interaction with the column's stationary phase. The MS then ionizes the eluted compound, generating a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint for confident identification.[17]

- Step-by-Step Methodology:

- Sample Preparation: Prepare a dilute solution of **4-phenyl-1-butanol** (~30 mg in 1-2 mL) in a volatile solvent such as acetone or dichloromethane.[17][18]
- Instrument Setup:
 - GC: Install a suitable capillary column (e.g., nonpolar DB-5ms). Set the injector temperature to ~250 °C and the initial oven temperature to ~60 °C. Program a temperature ramp (e.g., 10 °C/min) to an appropriate final temperature (~280 °C).
 - MS Interface: Set the transfer line temperature to ~280 °C to prevent condensation.[3]
 - MS: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass scan range from m/z 40 to 400.[17]
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
- Data Acquisition: Start the GC run and MS data acquisition. The compound will elute from the column at a characteristic retention time.
- Data Analysis: Obtain the mass spectrum of the corresponding chromatographic peak. Compare the obtained spectrum with a reference library (e.g., NIST) and interpret the fragmentation pattern to confirm the structure.[16]



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Caption: General workflow for GC-MS analysis.

Safety and Handling

As a laboratory chemical, **4-phenyl-1-butanol** requires careful handling in accordance with good industrial hygiene and safety practices.[19]

- Hazards: It is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[18]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[19]
- Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[19]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, as it is incompatible with them.

Conclusion

4-Phenyl-1-butanol is a chemical of significant industrial and academic interest, underscored by its role as a precursor in pharmaceuticals and fine chemicals. A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals, ensuring both the accurate characterization of the compound and the integrity of its application in complex synthetic pathways. The combination of tabulated physical constants, detailed spectroscopic profiles, and robust experimental methodologies offers a self-validating system for any scientist working with this versatile aromatic alcohol.

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